MFCD03545298

Description

MFCD03545298 is a synthetic organic compound primarily utilized in pharmaceutical research and catalytic applications. Based on similar compounds (e.g., CAS 1204298-65-6 in ), this compound may have a molecular formula approximating C₆H₆F₂N₂O₂ (molecular weight ~176.12 g/mol) with functional groups such as carboxylic acids or fluorinated substituents, which are critical for its reactivity and bioactivity .

Its synthesis likely involves multi-step reactions, such as cyclization in ether solvents (e.g., diethyl ether or dioxane) with catalysts like BF₃, followed by purification via column chromatography or recrystallization . The compound’s applications span medicinal chemistry (e.g., enzyme inhibition) and materials science, owing to its stability and tunable electronic properties .

Properties

CAS No. |

539812-14-1 |

|---|---|

Molecular Formula |

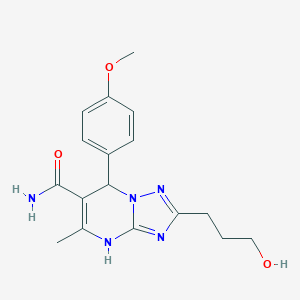

C17H21N5O3 |

Molecular Weight |

343.4g/mol |

IUPAC Name |

2-(3-hydroxypropyl)-7-(4-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |

InChI |

InChI=1S/C17H21N5O3/c1-10-14(16(18)24)15(11-5-7-12(25-2)8-6-11)22-17(19-10)20-13(21-22)4-3-9-23/h5-8,15,23H,3-4,9H2,1-2H3,(H2,18,24)(H,19,20,21) |

InChI Key |

VSXQZSYOBGBLLJ-UHFFFAOYSA-N |

SMILES |

CC1=C(C(N2C(=NC(=N2)CCCO)N1)C3=CC=C(C=C3)OC)C(=O)N |

Isomeric SMILES |

CC1=C(C(N2C(=N1)N=C(N2)CCCO)C3=CC=C(C=C3)OC)C(=O)N |

Canonical SMILES |

CC1=C(C(N2C(=NC(=N2)CCCO)N1)C3=CC=C(C=C3)OC)C(=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD03545298 can be achieved through a multi-step process. One efficient method involves the reaction of dibenzoylacetylene with triazole derivatives in a one-pot catalyst-free procedure at room temperature . This method yields the desired compound with excellent efficiency and simplicity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. The one-pot catalyst-free procedure is particularly advantageous for industrial applications due to its simplicity and cost-effectiveness. The reaction conditions, such as temperature and solvent choice, can be optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

MFCD03545298 undergoes various chemical reactions, including:

Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to modify the triazolopyrimidine ring or other functional groups.

Substitution: The methoxyphenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxypropyl group can yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the methoxyphenyl ring.

Scientific Research Applications

MFCD03545298 has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and pathways.

Industry: The compound’s reactivity and stability make it useful in various industrial processes, including the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of MFCD03545298 involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit microtubule formation, which is crucial for cell division and growth .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

*Similarity scores derived from Tanimoto coefficient or analogous metrics in referenced studies.

Structural Similarities and Divergences

Core Motifs :

- This compound and Compound A share a pyrazole ring with fluorinated substituents, enhancing their metabolic stability and binding affinity in biological systems .

- Compound B features a trifluoromethyl ketone group, offering distinct electronic effects compared to the carboxylic acid in this compound, which impacts reactivity in metal coordination .

- Compound C’s chlorinated indole core provides a planar aromatic system, contrasting with the pyrazole’s five-membered ring but retaining utility in π-π stacking interactions .

Substituent Effects :

- Fluorine atoms in this compound and Compound A increase lipophilicity and resistance to oxidative degradation, critical for pharmacokinetics .

- Compound B’s trifluoromethyl group enhances electrophilicity, making it a superior ligand in transition-metal catalysis compared to this compound’s carboxylate .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.